1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid 1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16686839
InChI: InChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)
SMILES:
Molecular Formula: C19H27NO6
Molecular Weight: 365.4 g/mol

1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid

CAS No.:

Cat. No.: VC16686839

Molecular Formula: C19H27NO6

Molecular Weight: 365.4 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid -

Specification

Molecular Formula C19H27NO6
Molecular Weight 365.4 g/mol
IUPAC Name 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid
Standard InChI InChI=1S/C19H27NO6/c1-5-13(18(21)20-9-7-6-8-14(20)19(22)23)12-10-15(24-2)17(26-4)16(11-12)25-3/h10-11,13-14H,5-9H2,1-4H3,(H,22,23)
Standard InChI Key QSLGUZZUFDIKSY-UHFFFAOYSA-N
Canonical SMILES CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)O

Introduction

1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid is a compound that plays a crucial role in the synthesis of certain biological reagents, particularly in the context of protein dimerization. This compound is a key intermediate in the synthesis of AP20187, a synthetic ligand used to induce homodimerization of fusion proteins containing the DmrB domain .

Synthesis

The synthesis of 1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid involves several steps, starting from racemic 2-(3,4,5-trimethoxyphenyl)butyric acid. The process includes condensation reactions with piperidine derivatives, followed by resolution to obtain the desired enantiomer .

Synthesis Steps:

  • Condensation Reaction: Racemic 2-(3,4,5-trimethoxyphenyl)butyric acid is condensed with S-piperidine-2-methyl formiate in the presence of chloro-1-methylpyridinium iodide.

  • Resolution: The resulting diastereomers are resolved using R-α-phenylethylamine to obtain the (S)-enantiomer.

Role in Biological Systems

This compound is a key component in the synthesis of AP20187, which is used to induce protein dimerization. Protein dimerization is a crucial process in biological systems, often used to regulate protein activity or localization. AP20187 acts as a ligand that binds to specific domains on fusion proteins, causing them to dimerize and potentially activate or inhibit cellular pathways .

Research Findings

Research on 1-[2-(3,4,5-Trimethoxyphenyl)butanoyl]piperidine-2-carboxylic acid is closely tied to its role in the synthesis of AP20187 and its applications in protein dimerization studies. The compound's ability to facilitate precise control over protein interactions makes it valuable in both basic research and potential therapeutic applications.

Data Table

PropertyValueSource
Molecular FormulaC19H27NO6
Molecular Weight365.4 g/mol
CAS Number195202-09-6
Synthesis MethodCondensation and Resolution

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